3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-5-prop-1-en-2-ylpyridin-4-amine |
InChI |
InChI=1S/C9H12N2/c1-6(2)8-5-11-4-7(3)9(8)10/h4-5H,1H2,2-3H3,(H2,10,11) |
InChI Key |
GHNHWFPCAKOHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1N)C(=C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Methyl 5 Prop 1 En 2 Yl Pyridin 4 Amine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine, the primary disconnections focus on the formation of the pyridine (B92270) ring and the introduction of its substituents.
Key disconnections for the pyridine core can be envisioned through several established strategies for pyridine synthesis. One common approach involves disconnecting the C-C and C-N bonds of the ring, often leading back to dicarbonyl compounds or their equivalents, and an ammonia (B1221849) source. For this particular target molecule, a plausible retrosynthesis could involve disconnecting the ring to reveal a substituted 1,5-dicarbonyl compound or a related precursor, which can be assembled from smaller fragments.
Another strategic disconnection involves the functionalization of a pre-formed pyridine ring. However, for a polysubstituted pyridine with this specific arrangement, direct functionalization can be challenging due to issues with regioselectivity. Therefore, constructing the ring with the desired substituents already in place is often a more viable strategy.
Pyridine Ring Formation Approaches for Substituted Aminopyridines
The formation of the substituted aminopyridine core is the cornerstone of the synthesis. Various methods, from classical named reactions to modern catalytic approaches, can be considered.
The Chichibabin reaction is a classical method for the direct amination of pyridine to produce 2-aminopyridine. This reaction, however, is generally not suitable for the synthesis of 4-aminopyridines and is highly dependent on the electronic properties of the pyridine ring. For a highly substituted pyridine like the target molecule, direct amination at the 4-position would be improbable. Modifications of classical condensation reactions, such as the Hantzsch pyridine synthesis, offer a more plausible, albeit complex, route. An adapted Hantzsch-type synthesis could theoretically be employed by carefully selecting the β-ketoester, aldehyde, and ammonia source to build the desired substitution pattern, though this often requires multi-step sequences and can suffer from low yields.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the reactants. bohrium.com MCRs are particularly well-suited for the synthesis of highly substituted heterocyclic compounds like pyridines. acsgcipr.orgtaylorfrancis.comresearchgate.net
A hypothetical MCR approach to this compound could involve the condensation of a β-enaminone, an active methylene (B1212753) compound, and an ammonium (B1175870) source. The challenge lies in the specific selection of starting materials that would yield the desired 3-methyl, 4-amino, and 5-isopropenyl substitution pattern. The versatility of MCRs allows for the potential to construct the pyridine ring in a single, atom-economical step. bohrium.com
| Reaction Type | Key Features | Potential for Target Synthesis |
|---|---|---|
| Hantzsch-type Synthesis | Condensation of a β-dicarbonyl compound, an aldehyde, and ammonia. taylorfrancis.com | Requires specifically substituted precursors to achieve the target structure; may involve multiple steps. |
| Guareschi-Thorpe Reaction | Reaction of a cyanoacetamide with a 1,3-diketone. acsgcipr.org | Could be adapted with appropriately substituted starting materials. |
| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with a propargyl ketone. acsgcipr.org | Offers a route to polysubstituted pyridines; requires synthesis of specific precursors. |
Modern synthetic organic chemistry heavily relies on transition metal catalysis for the construction of complex molecules. researchgate.net Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are a powerful method for the synthesis of substituted pyridines. acsgcipr.org This approach could potentially be used to construct the core of this compound.
For instance, a cobalt- or rhodium-catalyzed cycloaddition of two different alkynes and a nitrile could assemble the pyridine ring. The strategic choice of the alkyne and nitrile components would be critical to install the methyl and isopropenyl groups at the correct positions. Subsequent introduction of the amine group at the 4-position could be achieved through various functional group transformations. Transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper have been employed in the synthesis of N-heterocycles. researchgate.net
Introduction and Modification of the Isopropenyl Moiety
The isopropenyl group at the 5-position is a key structural feature. Its introduction can be envisioned either as part of the ring-forming reaction or as a post-cyclization modification.
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. organic-chemistry.org A cross-metathesis reaction could be a viable strategy for introducing the isopropenyl group onto a pre-functionalized pyridine ring. akshatrathi.com This would involve reacting a pyridine derivative bearing a terminal alkene at the 5-position with a suitable metathesis partner, such as 2-bromopropene, in the presence of a ruthenium-based catalyst like a Grubbs catalyst. acs.org
Alternatively, the isopropenyl group could be installed via a Wittig reaction on a pyridine-5-carbaldehyde precursor. Another approach would be a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-halopyridine derivative and an appropriate isopropenyl-containing organometallic reagent.
| Method | Description | Applicability |
|---|---|---|
| Olefin Cross-Metathesis | Reaction between two different alkenes to form new alkenes by exchanging their substituents. organic-chemistry.orgakshatrathi.com | Requires a 5-vinylpyridine precursor and a suitable metathesis catalyst. |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Requires a 5-formylpyridine precursor. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. | Requires a 5-halopyridine and isopropenylboronic acid or its ester. |
Coupling Reactions for Alkene Formation
The introduction of the prop-1-en-2-yl (isopropenyl) group at the C5 position of the pyridine ring is effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon bonds. unibo.it A common strategy would involve a pre-functionalized pyridine core, such as a 5-halo-3-methylpyridin-4-amine derivative, which could then be coupled with a suitable isopropenylating agent.
Suzuki-Miyaura Coupling: This reaction is widely used due to the stability and low toxicity of its boronic acid or ester reagents. wikipedia.orglibretexts.org A potential route would involve the coupling of a 5-bromo- or 5-iodo-3-methylpyridin-4-amine with isopropenylboronic acid or its esters (e.g., isopropenyl MIDA boronate). The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a phosphine (B1218219) ligand and a base. While pyridine boronic acids themselves can sometimes be challenging coupling partners, modifications to the pyridine core, such as adding a halogen at the 2-position, can improve reaction outcomes. nih.gov
Stille Coupling: The Stille reaction offers another robust method, coupling an organostannane with an organic halide. organic-chemistry.orgwikipedia.org In this context, a 5-halo-3-methylpyridin-4-amine could be reacted with isopropenyltributylstannane. Stille couplings are known for their tolerance of a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide, also catalyzed by a palladium or nickel complex. The isopropenyl group could be introduced using isopropenylzinc chloride.
The general scheme for these coupling reactions is illustrated below:

Figure 1: General scheme for palladium-catalyzed cross-coupling reactions to form the isopropenyl-pyridine bond.
Amination Strategies for Pyridine Core (e.g., from N-oxides, C-H functionalization)
Installing the amine group at the C4 position is a critical step that can be approached in several ways, either by building the ring with the amine precursor in place or by functionalizing a pre-formed pyridine ring.
Amination via Pyridine N-Oxides: A powerful and common strategy for activating the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions, is through the formation of a pyridine N-oxide. arkat-usa.org A 3-methyl-5-(prop-1-en-2-yl)pyridine precursor could be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. arkat-usa.org The N-oxide can then be activated with an agent such as tosyl chloride (TsCl) or trifluoroacetic anhydride (B1165640) (TFAA), followed by reaction with an ammonia surrogate. A process for the regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin (B28170) as an ammonium equivalent has been developed, offering high regioselectivity and mild reaction conditions. acs.orgacs.org The final step involves deoxygenation of the N-oxide, if necessary.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. bristol.ac.uknih.gov A 4-halo-3-methyl-5-(prop-1-en-2-yl)pyridine could be coupled with an ammonia equivalent or a protected amine, followed by deprotection. Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields. acs.orgresearchgate.netwuxiapptec.com
Nucleophilic Aromatic Substitution (SNAr): If a pyridine ring with a good leaving group at the C4 position (e.g., a halogen or a nitro group) is available, direct displacement with ammonia or an amine nucleophile can be effective. The electron-deficient nature of the pyridine ring facilitates this reaction, especially with activating groups present.
Direct C-H Amination: Advances in C-H functionalization offer a more atom-economical approach, avoiding the need for pre-functionalization with a halogen. rsc.org While direct C-H amination of pyridines can be challenging due to the inherent reactivity of the ring, directed approaches using rhodium or other transition metal catalysts have been reported. nih.gov For instance, Rh-catalyzed C-H amidation has been demonstrated, although it often requires a directing group at the C2 position. nih.gov
A comparison of these strategies is presented in the table below.
| Strategy | Precursor Required | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Pyridine N-Oxide | Substituted Pyridine | m-CPBA, TsCl, Saccharin/NH₃ | High regioselectivity for C4, mild conditions. acs.org | Requires extra oxidation and potential deoxygenation steps. |
| Buchwald-Hartwig | 4-Halopyridine | Pd catalyst, phosphine ligand, base, amine source. | Broad substrate scope, high functional group tolerance. bristol.ac.uk | Cost of catalyst/ligands, potential for catalyst poisoning by pyridine N. |
| SNAr | 4-Halopyridine (activated) | Ammonia/Amine | Simple, no metal catalyst needed. | Requires a strongly activated ring and often harsh conditions. |
| C-H Amination | Substituted Pyridine | Transition metal catalyst (e.g., Rh), oxidant, N-source. | Atom economical, avoids pre-functionalization. rsc.org | Challenges in controlling regioselectivity, often requires directing groups. nih.govresearchgate.net |
Regioselectivity and Stereoselectivity Control in Synthesis
Regioselectivity: Achieving the correct 3,4,5-substitution pattern is the primary challenge. The synthetic strategy must carefully consider the order of reactions and the directing effects of the substituents.
Ring Construction: Building the pyridine ring from acyclic precursors (e.g., via Hantzsch or Bohlmann-Rahtz synthesis) can embed the desired substitution pattern from the start. nih.govbeilstein-journals.org This often provides excellent control over regioselectivity. For example, a variation of the Guareschi-Thorpe synthesis could potentially be designed to yield the substituted 2-hydroxypyridine (B17775) core, which can then be further functionalized. rsc.org
Stepwise Functionalization: If starting from a simpler pyridine, the electronic and steric properties of the existing groups will direct subsequent substitutions. For instance, in the amination of a 3,5-disubstituted pyridine N-oxide, the reaction regioselectively occurs at the position ortho to the more electron-donating or sterically less hindered substituent. acs.org The methyl group (electron-donating) and the isopropenyl group would influence the site of amination. Careful selection of the reaction sequence is paramount to avoid mixtures of isomers.
Stereoselectivity: The target molecule, this compound, is achiral and has no stereocenters. The prop-1-en-2-yl group is planar. Therefore, stereoselectivity is not a consideration in the synthesis of this specific compound.
Green Chemistry Considerations in Synthetic Route Development
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of the target compound.
Alternative Solvents: Many palladium-catalyzed cross-coupling reactions traditionally use toxic organic solvents like DMF or toluene. unibo.it There is a significant push to replace these with greener alternatives. Water, particularly with the use of "designer" surfactants to create nanomicelles, has emerged as a viable medium for reactions like Suzuki-Miyaura coupling, allowing them to proceed at room temperature. nih.govdntb.gov.ua Other sustainable options include bio-based solvents like N-Hydroxyethylpyrrolidone (HEP). digitellinc.com
Catalyst Efficiency and Recovery: Minimizing the loading of precious metal catalysts like palladium is a key goal. The development of highly active catalyst systems allows for very low catalyst loadings (down to mol% or ppm levels). rsc.org Using heterogeneous catalysts or catalyst systems that can be recycled and recovered can significantly reduce waste and cost. digitellinc.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. C-H functionalization is an ideal example of an atom-economical reaction as it avoids the use of halogenated precursors and the generation of stoichiometric salt waste. rsc.org Multicomponent reactions, where three or more reactants combine in a single step to form the product, are also highly atom-economical. rsc.org
Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.govbeilstein-journals.org Reactions that can be performed at ambient temperature, as demonstrated in some aqueous Suzuki couplings, also contribute to a greener process. rsc.org
Optimization of Reaction Conditions, Yields, and Scalability
Transitioning a synthetic route from a laboratory discovery to a large-scale process requires rigorous optimization of all parameters.
Optimization of Reaction Conditions: For key steps like a Buchwald-Hartwig amination or a Suzuki coupling, a Design of Experiments (DoE) approach can be used to systematically screen variables and their interactions. bristol.ac.uk This allows for the efficient identification of the optimal conditions.
Catalyst/Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, Xantphos, SPhos) is critical and depends on the specific substrates. researchgate.net
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can profoundly impact reaction rate and yield. wuxiapptec.com
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. wuxiapptec.com
Temperature and Time: These parameters are optimized to ensure complete conversion while minimizing the formation of degradation products.
The following interactive table illustrates a hypothetical optimization matrix for a Suzuki coupling step.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 3 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 4 | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 72 |
| 5 | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 |
Yields and Scalability: High yields are crucial for the economic viability of a synthesis. Each step must be optimized to maximize output and simplify purification. Scaling up a reaction from milligram to kilogram or ton scale introduces new challenges. youtube.com Laboratory-scale purifications like column chromatography are not feasible for large quantities, so the process must be adapted to allow for purification by crystallization or distillation. Heat transfer, mixing efficiency, and safety considerations (e.g., exotherms) become critical on a larger scale. A robust and scalable synthesis is one that is reproducible, safe, and economically viable at the required production volume. youtube.com
Mechanistic Investigations of Synthetic and Transformational Pathways
Detailed Reaction Mechanisms of Pyridine (B92270) Ring Formation
The construction of the polysubstituted pyridine ring is a cornerstone of the synthesis. While various methods exist for pyridine synthesis, multicomponent reactions like the Hantzsch synthesis offer a convergent approach to assembling the core structure. wikipedia.orgtaylorfrancis.com A plausible pathway to a precursor for 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine would involve a modified Hantzsch-type reaction or a related condensation strategy.
The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). organic-chemistry.org This process first yields a 1,4-dihydropyridine (B1200194) (DHP), which is subsequently oxidized to the aromatic pyridine. wikipedia.org The driving force for this final oxidation step is the formation of the highly stable aromatic ring. wikipedia.org
A hypothetical Hantzsch-type pathway for a precursor to the target molecule could involve the reaction between an ammonia source, an appropriate β-dicarbonyl compound to provide the C2-C3 fragment (incorporating the methyl group), and an α,β-unsaturated system to provide the C4-C5-C6 fragment.
The mechanism of Hantzsch and related pyridine syntheses proceeds through several well-characterized key intermediates. wikipedia.orgorganic-chemistry.org The reaction pathway is not singular and can be influenced by the specific reactants and conditions, but generally involves the initial formation of two key reactive species. wikipedia.org
Enamine/Dienamine Formation : One equivalent of a β-dicarbonyl compound reacts with an ammonia source (like ammonium (B1175870) acetate) to form a vinylogous amide, commonly known as an enamine. organic-chemistry.orgscispace.com This enamine possesses nucleophilic character at its β-carbon and is a crucial building block for the ring.
Knoevenagel Condensation Product : A second equivalent of the β-dicarbonyl compound undergoes a Knoevenagel condensation with an aldehyde to form an α,β-unsaturated carbonyl compound, also referred to as a chalcone-type intermediate. organic-chemistry.orgscispace.com
These two intermediates, the enamine and the unsaturated carbonyl compound, then combine in a crucial C-C bond-forming step. The reaction proceeds via a Michael addition, where the nucleophilic enamine attacks the electrophilic β-carbon of the unsaturated system. researchgate.net Following the Michael addition, a series of intramolecular condensation and cyclization steps occur, involving the attack of the amino group on a carbonyl carbon, followed by dehydration. This cascade leads to the formation of a 1,4-dihydropyridine (1,4-DHP) intermediate. organic-chemistry.org The final step is the oxidation of this DHP to the aromatic pyridine ring, a process driven by a significant thermodynamic gain in stability. wikipedia.orgnih.gov
While σ-adducts are more characteristic of nucleophilic aromatic substitution on a pre-formed pyridine ring, transient species with similar charge distribution can be invoked during the final aromatization/elimination steps of the ring-forming cyclization.
Mechanistic Studies of Isopropenyl Group Introduction
Introducing the isopropenyl group at the C5 position of the pyridine ring likely occurs after the formation of a suitably functionalized pyridine precursor, for instance, a 5-halo-3-methylpyridin-4-amine. A highly effective and mechanistically well-understood method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgwikipedia.org This reaction creates a C(sp²)-C(sp²) bond between the pyridine ring and the isopropenyl group using an organoboron reagent.
The catalytic cycle of the Suzuki reaction is a well-established sequence of three primary steps:
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition to the pyridyl halide (e.g., 5-bromo-3-methylpyridin-4-amine). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Palladium(II) intermediate. libretexts.orgwikipedia.org
Transmetalation : An organoboron reagent, such as isopropenylboronic acid or one of its esters, is activated by a base (e.g., potassium carbonate, sodium hydroxide). The base converts the boronic acid into a more nucleophilic boronate species. organic-chemistry.org This boronate complex then undergoes transmetalation with the Pd(II) intermediate. The isopropenyl group is transferred from the boron atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.org
Reductive Elimination : This is the final, product-forming step. The two organic ligands (the pyridyl group and the isopropenyl group) on the palladium center couple, forming the new C-C bond of the final product, this compound. This step regenerates the Palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
This catalytic cycle provides a robust and versatile method for installing the isopropenyl substituent with high selectivity.
Reaction Kinetics and Thermodynamic Profiles of Key Transformations
The kinetics of these transformations are highly dependent on the reaction conditions. For multicomponent reactions like the Hantzsch synthesis, reaction rates can be low under traditional thermal conditions but can be significantly accelerated using microwave irradiation or effective catalysis. wikipedia.orgnih.gov
Table 1: Representative Kinetic Data for an Analogous Suzuki-Miyaura Coupling Reaction Data presented is for a representative Suzuki-Miyaura coupling of a heteroaryl bromide and is intended for illustrative purposes, not as exact data for the synthesis of the title compound.
| Parameter | Value | Conditions | Reference |
| Reaction | 4-Bromotoluene + Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O | J. Am. Chem. Soc. 2008, 130, 6686–6687 |
| Initial Rate | 1.1 x 10⁻⁴ M/s | 100 °C | J. Am. Chem. Soc. 2008, 130, 6686–6687 |
| Activation Energy (Ea) | ~20-25 kcal/mol | Varies with ligand/substrate | General literature values for Suzuki coupling |
| Turnover Frequency (TOF) | >1000 h⁻¹ | Optimized catalyst systems | General literature values for Suzuki coupling |
Role of Catalysis in Reaction Mechanisms
Catalysis is indispensable in the efficient and selective synthesis of this compound, playing distinct and crucial roles in both the formation of the pyridine ring and the subsequent introduction of substituents.
In Pyridine Ring Formation:
Acid/Base Catalysis : Condensation reactions that form the pyridine ring, such as the Hantzsch and Bohlmann-Rahtz syntheses, are typically promoted by acid or base catalysts. nih.govacsgcipr.org Brønsted or Lewis acids can activate carbonyl groups, facilitating nucleophilic attack during Knoevenagel-type condensations. They also catalyze the final cyclodehydration step. nih.gov Bases are often used to promote the formation of enamine and enolate intermediates, which are key nucleophiles in the ring-forming C-C bond formations. ymerdigital.com In some modern protocols, the choice of catalyst can even influence the reaction pathway and the nature of the oxidizing agent in the final aromatization step. acs.org
In Isopropenyl Group Introduction:
Transition Metal Catalysis : As detailed in section 3.2, the introduction of the isopropenyl group via a Suzuki-Miyaura coupling is entirely reliant on a transition metal catalyst, typically palladium. organic-chemistry.org The palladium catalyst actively participates in the reaction by cycling through different oxidation states (Pd(0) and Pd(II)) to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of ligand coordinated to the palladium center is critical, as it modulates the catalyst's reactivity, stability, and selectivity.
Base as a Co-Catalyst : In the Suzuki-Miyaura reaction, the base is not merely a spectator or pH modifier but an essential co-catalyst. Its primary role is to activate the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step to occur at a practical rate. wikipedia.orgorganic-chemistry.org
Computational and Theoretical Chemistry Studies of 3 Methyl 5 Prop 1 En 2 Yl Pyridin 4 Amine
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic characteristics of molecules like 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.comphyschemres.org
For this compound, calculations would likely show that the HOMO is primarily localized on the electron-rich regions: the amino group (-NH₂) and the nitrogen atom of the pyridine (B92270) ring. This suggests these sites are the most probable locations for electrophilic attack. Conversely, the LUMO is expected to be distributed across the π-system of the pyridine ring and the propenyl substituent. The HOMO-LUMO gap provides insight into the energy required to excite an electron, which correlates with the molecule's reactivity and its electronic absorption properties. researchgate.net
Table 1: Illustrative FMO Properties for an Aminopyridine Derivative This table presents hypothetical but representative values for FMO analysis based on similar heterocyclic compounds, as would be calculated using a DFT method like B3LYP/6-311++G(d,p). tandfonline.com
| Parameter | Energy (eV) | Description |
| HOMO Energy | -5.85 | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential and nucleophilicity. |
| LUMO Energy | -0.95 | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 4.90 | The energy difference between HOMO and LUMO; a larger gap implies greater kinetic stability and lower chemical reactivity. |
The distribution of electron density within a molecule governs its electrostatic interactions. This can be quantified by calculating the partial atomic charges on each atom and visualized using a Molecular Electrostatic Potential (MEP) map. tandfonline.comresearchgate.net An MEP map plots the electrostatic potential onto the molecule's electron density surface, providing an intuitive guide to its reactive sites. deeporigin.comlibretexts.org
In this compound, the nitrogen atoms of the pyridine ring and the exocyclic amino group are highly electronegative and are expected to be regions of negative electrostatic potential (typically colored red on an MEP map). These electron-rich areas are susceptible to electrophilic attack and are the most likely sites for protonation. physchemres.org The hydrogen atoms of the amino group, being attached to an electronegative nitrogen, would exhibit a positive electrostatic potential (colored blue), making them potential hydrogen bond donors. The carbon framework of the pyridine ring and substituents would show intermediate potential (colored green). Such maps are invaluable for predicting intermolecular interactions and sites of reactivity. deeporigin.comchemrxiv.org Computational studies on 2-amino-5-methyl pyridine, a structurally related compound, confirm that the pyridine nitrogen and the amino nitrogen atoms carry the highest negative partial charges. tandfonline.com
Conformational Analysis and Energy Landscapes
Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. mdpi.com For this compound, rotation around single bonds—specifically the bond connecting the propenyl group to the pyridine ring and the C-N bond of the amino group—gives rise to different conformers.
By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This analysis reveals the global minimum energy conformation (the most stable structure) and other local minima. acs.org Understanding the preferred conformation is essential, as the molecule's shape dictates how it interacts with other molecules, including biological receptors. Theoretical studies on substituted pyridines and related systems often employ these methods to determine the relative energies of different conformers and the rotational barriers that separate them. mdpi.comacs.org
Table 2: Hypothetical Relative Energies of Key Conformers This table illustrates the kind of data obtained from a conformational analysis, showing the relative stability of different orientations of the prop-1-en-2-yl group relative to the pyridine ring.
| Conformer | Dihedral Angle (C4-C5-C_propenyl-C_methyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A (Global Minimum) | 30° | 0.00 | 75.1 |
| B | 90° | 1.50 | 8.8 |
| C | 150° | 0.85 | 16.1 |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically placed in a simulation box with a solvent like water, can reveal important information about its structural flexibility and intermolecular interactions. mdpi.com
These simulations can characterize the hydrogen bonding patterns between the amino group and surrounding water molecules, assess the conformational flexibility of the propenyl side chain, and calculate properties like the radial distribution function to understand the solvation shell structure. biorxiv.org In the context of drug design, MD simulations are crucial for studying how a ligand like this aminopyridine derivative interacts with a biological target, providing insights into the stability of the binding pose and the key interactions that drive binding. researchgate.net
Computational Prediction of Spectroscopic Parameters
Quantum chemical methods can accurately predict spectroscopic properties, which is a vital tool for structure verification and interpretation of experimental data. researchgate.net
For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing these predicted shifts with experimental data serves as a stringent test of the accuracy of the computed molecular geometry. nih.gov Discrepancies can point to incorrect structural assignments or highlight the influence of solvent effects or dynamic processes not captured in the calculation. nih.govnih.gov
Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in an experimental infrared (IR) spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as the N-H stretching of the amino group or the C=C stretching of the pyridine ring and propenyl group.
Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table shows a representative comparison for key carbon atoms in the molecule, demonstrating the typical accuracy of DFT-based predictions. stenutz.eu
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Deviation (ppm) |
| C2 | 145.2 | 144.8 | +0.4 |
| C3 (with -CH₃) | 120.5 | 121.0 | -0.5 |
| C4 (with -NH₂) | 155.8 | 156.2 | -0.4 |
| C5 (with propenyl) | 118.9 | 118.5 | +0.4 |
| C6 | 148.1 | 147.6 | +0.5 |
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. researchgate.net For this compound, theoretical modeling could be used to investigate various potential reactions, such as electrophilic aromatic substitution or oxidation of the amino group.
By calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them, a complete reaction energy profile can be constructed. acs.org The height of the energy barrier from reactants to the transition state (the activation energy) determines the reaction rate. For example, modeling the protonation of the molecule could confirm whether the pyridine nitrogen or the amino nitrogen is the more basic site by comparing the energies of the resulting conjugate acids. acs.org Studies on the metabolism of aminopyridines have used such methods to identify the most likely sites of enzymatic oxidation. nih.govnih.gov This predictive power allows chemists to understand why certain products are formed and to design new synthetic routes. nih.gov
Reactivity and Derivatization Chemistry of 3 Methyl 5 Prop 1 En 2 Yl Pyridin 4 Amine
Reactions of the Amine Functionality
The exocyclic amino group at the C4 position of the pyridine (B92270) ring is a primary site for nucleophilic reactions. Its reactivity is modulated by the electronic properties of the pyridine ring itself.
Acylation: The 4-amino group readily undergoes acylation with various acylating agents such as acid anhydrides and acyl chlorides. Studies on 4-aminopyridine (B3432731) show that its reaction with acetic anhydride (B1165640) proceeds through a highly reactive N-acetylpyridinium intermediate, demonstrating a case of nucleophilic catalysis. publish.csiro.au However, direct acylation on the exocyclic amino nitrogen is also a common pathway, particularly with different acylating agents or substituted aminopyridines. publish.csiro.au For instance, the reaction of aminopyridines with endic anhydride results in the chemoselective formation of the corresponding amido acids, exclusively transforming the exocyclic amino group. researchgate.net These reactions are typically carried out in aprotic solvents.
Alkylation: N-alkylation of the amino group can be achieved through various synthetic methods, though direct alkylation with alkyl halides can be challenging due to competitive alkylation at the more basic ring nitrogen. researchgate.net More effective methods involve reductive amination, using aldehydes or carboxylic acids in the presence of a reducing agent like sodium borohydride (B1222165). researchgate.net This approach allows for the facile N-monoalkylation of aminopyridines under mild conditions. researchgate.net Electrochemical methods have also been developed for the N-alkylation of N-Boc-protected 4-aminopyridines, providing high yields without by-products. researchgate.net Furthermore, catalytic N-alkylation using heterogeneous catalysts in the gas phase offers a route for industrial-scale production of N-alkylated and N,N-dialkylated aminopyridines. google.com
Arylation: The amino group can be arylated through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While direct examples with the target molecule are not prevalent, the general methodology involves reacting the aminopyridine with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction is a powerful tool for forming carbon-nitrogen bonds and would lead to N-aryl derivatives. acs.orgnih.gov
The primary amine functionality is a key participant in condensation reactions, particularly with carbonyl compounds. For example, 4-aminopyridine is known to react with aromatic aldehydes to form Schiff base (imine) intermediates. researchgate.net These intermediates are versatile synthons for the construction of more complex heterocyclic systems.
This reactivity enables heterocyclization, where the aminopyridine acts as a building block for annulated ring systems. Multi-component reactions are particularly efficient for this purpose. A one-pot cyclocondensation of an aminopyridine, an aromatic aldehyde, a compound with an active methylene (B1212753) group, and a source of the fourth component can lead to highly substituted, fused pyridine rings. rsc.org These reactions often proceed with high atom economy and can be accelerated by microwave irradiation. rsc.org The formation of oxazolo[5,4-b]pyridines from aminopyridine precursors through intramolecular cyclization is another example of a valuable heterocyclization pathway. nih.gov
Transformations Involving the Prop-1-en-2-yl Moiety
The isopropenyl group provides a site of unsaturation that is susceptible to a variety of addition and polymerization reactions.
The double bond of the prop-1-en-2-yl group is electron-rich and can act as a nucleophile, making it reactive towards electrophiles. libretexts.org In an electrophilic addition reaction, an electrophile (E+) attacks the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). wikipedia.org
For the prop-1-en-2-yl group, the initial attack by an electrophile is expected to follow Markovnikov's rule, where the electrophile adds to the terminal CH₂ carbon, forming the more stable tertiary carbocation on the benzylic-like position adjacent to the pyridine ring. slideshare.net Subsequent attack by a nucleophile at this position yields the final product. Typical electrophilic additions include:
Hydrohalogenation: Reaction with hydrogen halides (e.g., HBr, HCl) would yield the corresponding 2-halo-2-(pyridin-5-yl)propane derivative.
Hydration: Acid-catalyzed addition of water would produce the corresponding tertiary alcohol, 2-(3-methyl-4-aminopyridin-5-yl)propan-2-ol.
Halogenation: Reaction with halogens like Br₂ or Cl₂ would result in the addition of two halogen atoms across the double bond.
The unsaturated prop-1-en-2-yl group can be selectively reduced to the corresponding isopropyl group through catalytic hydrogenation. This reaction is typically performed using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). khanacademy.org This transformation saturates the alkene without affecting the aromatic pyridine ring under mild conditions.
Under more forcing conditions (higher temperatures and pressures), the pyridine ring itself can also be hydrogenated. researchgate.net The use of specific catalysts, such as ruthenium nanoparticles, has been shown to be effective for the hydrogenation of the pyridine ring to the corresponding piperidine (B6355638) derivative. acs.org Therefore, by choosing the appropriate catalyst and reaction conditions, one can achieve selective reduction of either the alkene or both the alkene and the aromatic ring. Other reducing agents, such as sodium borohydride in the presence of an activating agent, can selectively reduce the pyridine ring to a dihydropyridine (B1217469). nih.gov
The presence of the vinyl-type (isopropenyl) group allows 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine to act as a monomer in polymerization reactions. Vinylpyridines and their derivatives are known to undergo polymerization through various mechanisms. wikipedia.org
Radical Polymerization: Free-radical polymerization, initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a common method for polymerizing vinylpyridines. google.com
Anionic Polymerization: Anionic polymerization of isopropenylpyridines can be initiated by organometallic compounds like n-butyllithium in aprotic solvents such as THF. acs.org This method offers good control over the molecular weight and polydispersity of the resulting polymer and can produce stereoregular polymers. acs.orgacs.org
Cationic Polymerization: While less common for vinylpyridines due to the basicity of the nitrogen atom, cationic polymerization can be initiated under specific conditions.
Oligomerization studies of 2- and 4-isopropenylpyridine have shown that short-chain polymers can be synthesized and their stereochemistry can be precisely controlled, particularly through anionic methods. acs.orgacs.org These studies provide a framework for predicting the polymerization behavior of this compound, which could lead to novel functional polymers with potential applications as binders, coatings, or specialty materials. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing inductive effect of the nitrogen atom. youtube.com Reactions often require harsh conditions, and the substitution typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions results in a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. youtube.com
However, the presence of the strongly activating amino group at the 4-position significantly alters this reactivity profile. The amino group is a powerful electron-donating group (EDG) through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. wikipedia.orglibretexts.org EDGs typically direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org In the case of this compound, the positions ortho to the amino group are the 3- and 5-positions, which are already substituted. The methyl and prop-1-en-2-yl groups are weakly activating and also direct ortho and para.
The directing effects of the substituents are as follows:
4-Amino group: Strongly activating, directs ortho (to C3 and C5).
3-Methyl group: Weakly activating, directs ortho (to C2 and C4) and para (to C6).
5-(prop-1-en-2-yl) group: Weakly activating, directs ortho (to C4 and C6) and para (to C2).
The most activated positions for electrophilic attack are C2 and C6, which are ortho and para to the activating alkyl groups and meta to the strongly activating amino group. However, direct electrophilic substitution on the pyridine ring of aminopyridines can be complex. In strongly acidic conditions, required for many EAS reactions like nitration or sulfonation, the pyridine nitrogen and the exocyclic amino group can be protonated, leading to the formation of a pyridinium (B92312) ion. This protonation deactivates the ring even more strongly than pyridine itself, making electrophilic substitution very difficult.
A common strategy to achieve electrophilic substitution on such activated pyridine rings is through ortho-lithiation, where a strong base is used to deprotonate a position adjacent to a directing group, followed by quenching with an electrophile. acs.org For 4-(pivaloylamino)pyridines, lithiation occurs specifically at the C3 position. acs.org
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it inherently activated for nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.comwikipedia.orgpearson.com This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.compearson.com
For a nucleophilic aromatic substitution to occur on this compound, a good leaving group would need to be present at one of the activated positions (C2 or C6). The existing substituents (methyl, amino, prop-1-en-2-yl) are not good leaving groups. However, if a derivative of this compound, for example, a 2-halo or 6-halo derivative, were available, it would be expected to undergo SNAr reactions readily.
The general mechanism for SNAr on a substituted pyridine involves the attack of a nucleophile on the carbon bearing the leaving group, forming a tetrahedral intermediate. wikipedia.orgnih.gov The aromaticity is then restored by the departure of the leaving group. Even pyridine itself can undergo nucleophilic substitution with very strong nucleophiles like sodium amide in the Chichibabin reaction, where a hydride ion acts as the leaving group, leading to amination at the 2-position. wikipedia.orgyoutube.com
Table 1: Predicted Regioselectivity of Aromatic Substitution Reactions
| Reaction Type | Position(s) of Substitution | Controlling Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | C2, C6 | Directing effects of amino, methyl, and prop-1-en-2-yl groups; potential for protonation and deactivation in acidic media. |
| Nucleophilic Aromatic Substitution | C2, C6 (if a leaving group is present) | Inherent electron deficiency of the pyridine ring at these positions; stabilization of the intermediate by the nitrogen atom. |
Formation of Metal Complexes and Coordination Chemistry
This compound possesses two primary sites for coordination to metal ions: the lone pair of electrons on the pyridine ring nitrogen and the lone pair on the exocyclic amino nitrogen. This allows it to function as a ligand in coordination chemistry. Aminopyridines and their derivatives are known to form stable complexes with a variety of transition metals. nih.govscirp.orgekb.eg
The coordination mode can vary depending on the metal ion, the other ligands present, and the reaction conditions. The ligand can act as a:
Monodentate ligand: Coordinating through either the pyridine nitrogen or, less commonly, the amino nitrogen. Coordination through the pyridine nitrogen is generally preferred. researchgate.net
Bidentate or Bridging ligand: In some cases, the aminopyridine can bridge two metal centers, with one metal binding to the pyridine nitrogen and the other to the amino group, leading to the formation of coordination polymers.
The steric bulk of the methyl and prop-1-en-2-yl groups at the 3- and 5-positions may influence the geometry of the resulting metal complexes and could favor the formation of complexes with specific stereochemistries. The electronic effects of these substituents can also modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds. For instance, methyl substitution on pyridyl ligands can affect the stability and reactivity of the resulting metal complexes. nih.gov
Table 2: Examples of Metal Complexes with Aminopyridine Ligands
| Ligand | Metal Ion | Complex Formula | Coordination Geometry |
|---|---|---|---|
| 3-Aminopyridine | Cu(II) | [Cu(3-aminopyridine)₂(NCS)₂] |
Square Planar |
| 4-Aminopyridine | Cu(II) | [Cu(4-aminopyridine)₃(NCS)₂] |
Square Pyramidal |
| 4-Aminopyridine | Cd(II) | [Cd(4-aminopyridine)₂(NCS)Cl] |
Octahedral |
| 3-Aminopyridine | Ni(II) | [NiCl₂(3-APy)₆] |
Octahedral |
| Bis(2-pyridinylmethyl)amine | Fe(II) | [Fe(bpa)₂]OTf₂ |
Octahedral |
Data compiled from various studies on aminopyridine coordination chemistry. nih.govscirp.orgproquest.com
Oxidation and Reduction Pathways of the Pyridine Nucleus
Oxidation
The pyridine ring of this compound is susceptible to oxidation, particularly at the nitrogen atom. Treatment with peroxy acids can lead to the formation of the corresponding N-oxide.
The exocyclic amino group can also be a site of oxidation. A notable reaction for aminopyridines is their oxidation to the corresponding nitropyridines. This transformation can be achieved using a potent oxidizing mixture, such as 30% hydrogen peroxide in fuming sulfuric acid. acs.orgacs.org This method has been successfully applied to 2- and 4-aminopyridines. acs.org The oxidation of the amino group is thought to proceed via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the oxidizing agent. researchgate.net
Furthermore, the prop-1-en-2-yl substituent is an alkene and is therefore susceptible to a range of oxidative cleavage reactions (e.g., ozonolysis to yield a ketone and formaldehyde) or dihydroxylation (using reagents like osmium tetroxide or cold, dilute potassium permanganate).
Reduction
The pyridine ring can be reduced to either a dihydropyridine or a fully saturated piperidine derivative, depending on the reducing agent and reaction conditions. researchgate.net
Catalytic Hydrogenation: Using catalysts such as platinum, palladium, or rhodium under hydrogen pressure typically leads to the complete reduction of the pyridine ring to a piperidine ring. researchgate.net This method would also reduce the double bond of the prop-1-en-2-yl group to an isopropyl group.
Dissolving Metal Reductions: The Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) can be used for the partial reduction of electron-deficient pyridines to dihydropyridines. acs.org
Hydride Reductions: Reductions with sodium borohydride or lithium aluminum hydride are generally ineffective on the pyridine ring itself unless it is activated by an electron-withdrawing group or is in the form of a pyridinium salt. nih.govrsc.org The reduction of N-substituted pyridinium salts often yields mixtures of 1,2- and 1,4-dihydropyridines. rsc.org
The specific substitution pattern of this compound would likely influence the regioselectivity of partial reduction reactions.
Table 3: Potential Oxidation and Reduction Products
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide |
| Amino Oxidation | H₂O₂ / fuming H₂SO₄ | 3-Methyl-5-(prop-1-en-2-yl)-4-nitropyridine |
| Alkene Oxidation | O₃, then Me₂S | 4-Amino-5-methyl-3-acetylpyridine |
| Full Reduction | H₂ / Pd, Pt, or Rh | 3-Methyl-5-isopropylpiperidin-4-amine |
| Partial Reduction | Na / NH₃, EtOH | Dihydro-3-methyl-5-(prop-1-en-2-yl)pyridin-4-amine isomers |
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula and investigating the fragmentation pathways of a molecule. For 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (C₉H₁₂N₂), HRMS would provide a highly accurate mass measurement of the molecular ion, typically observed as the protonated species [M+H]⁺ in electrospray ionization (ESI) mode.
The theoretical exact mass of the neutral molecule is 148.1000 Da. HRMS analysis is expected to yield a measured mass for the [M+H]⁺ ion that is within a few parts per million (ppm) of the calculated value of 149.1073 Da, unequivocally confirming the elemental composition.
Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the parent ion, providing insight into the molecule's structure. The fragmentation pattern is predicted to involve characteristic losses of neutral fragments from the isopropenyl and methyl substituents.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Predicted Fragment Ion | Proposed Neutral Loss | Calculated Exact Mass of Fragment |
|---|---|---|
| [M+H-CH₃]⁺ | Loss of a methyl radical | 134.0917 |
| [M+H-C₃H₅]⁺ | Loss of the isopropenyl radical | 108.0682 |
Note: This table contains predicted data based on common fragmentation patterns for similar chemical structures.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Multi-dimensional NMR experiments are essential for assigning the signals of the complex spin systems in this compound.
A combination of 2D NMR experiments would be required for the complete assignment of proton (¹H) and carbon (¹³C) signals.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, primarily identifying correlations within the isopropenyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would connect the methyl and isopropenyl substituents to the correct positions on the pyridine (B92270) ring. For example, HMBC would show correlations from the C3-methyl protons to carbons C2, C3, and C4 of the pyridine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at position) |
|---|---|---|---|
| 2 | ~8.0 | ~145 | C3, C4, C6 |
| 3 | - | ~125 | - |
| 3-CH₃ | ~2.2 | ~18 | C2, C3, C4 |
| 4 | - | ~150 | - |
| 4-NH₂ | ~5.0 (broad) | - | C3, C4, C5 |
| 5 | - | ~128 | - |
| 6 | ~8.1 | ~148 | C2, C4, C5 |
| Isopropenyl-Cα | - | ~142 | - |
| Isopropenyl-CβH₂ | ~5.1, ~5.3 | ~115 | Cα, C-CH₃, C5 (pyridine) |
Note: Chemical shifts are predicted based on typical values for substituted aminopyridines and are solvent-dependent. nih.govmdpi.com
Variable-temperature (VT) NMR experiments could be employed to study dynamic processes within the molecule. Potential dynamic behaviors include the rotation around the C4-NH₂ bond and the C5-isopropenyl bond. At low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of signals for the protons near the substituent (e.g., H6). Analysis of the coalescence temperature of these signals would allow for the calculation of the rotational energy barrier.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra for this compound are expected to show characteristic bands for the amine, aromatic ring, and alkene moieties.
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Scissoring (Bend) | 1600 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Pyridine Ring | C=C and C=N Stretch | 1450 - 1600 |
| Alkene (=C-H) | Stretch | 3050 - 3150 |
| Alkene (C=C) | Stretch | 1640 - 1680 |
Note: Predicted values are based on established correlation tables and data from similar compounds. nih.govresearchgate.net The complementary nature of FT-IR and Raman would be beneficial; for instance, the symmetric C=C stretch of the isopropenyl group may show a strong signal in the Raman spectrum.
X-ray Diffraction Analysis for Solid-State Structural Determination
Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsional angles. Key structural features to be determined would include the planarity of the pyridine ring, the orientation of the isopropenyl and methyl substituents relative to the ring, and the geometry of the amino group. Furthermore, the analysis would reveal the intermolecular packing in the crystal lattice, identifying any hydrogen bonding networks involving the amino group and the pyridine nitrogen, which are crucial for understanding the supramolecular chemistry of the compound. mdpi.comresearchgate.netresearchgate.net
Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 stationary phase, would be the primary technique for purity analysis. The mobile phase would typically consist of an acetonitrile/water or methanol/water gradient. Due to the basic nature of the aminopyridine moiety, the pH of the mobile phase would significantly impact retention time; addition of a modifier like formic acid or trifluoroacetic acid would be necessary to ensure good peak shape. sielc.com
Gas Chromatography (GC): As a relatively volatile compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would also be an effective method for purity assessment. cdc.gov GC would be particularly useful for separating the target compound from any non-polar impurities.
Isomer Analysis: These chromatographic techniques would also be critical for separating potential structural isomers that might arise during synthesis, such as isomers where the methyl and isopropenyl groups are at different positions on the pyridine ring. The development of specific methods can achieve high resolution for closely related pyridine isomers. helixchrom.com
Potential Applications in Advanced Chemical Synthesis and Materials Science
As a Versatile Building Block for Complex Organic Scaffolds
The 4-aminopyridine (B3432731) moiety is a well-established and valuable building block in organic synthesis, prized for its role in the construction of complex heterocyclic systems. nih.gov The presence of multiple reactive sites in 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine—namely the amino group, the pyridine (B92270) nitrogen, and the prop-1-en-2-yl group—offers numerous avenues for synthetic transformations.
The amino group can readily participate in a variety of classical organic reactions, including acylation, alkylation, and condensation reactions, to introduce new functional groups and build more elaborate molecular frameworks. umich.edu Furthermore, the pyridine ring itself can undergo functionalization. For instance, methods for the C-H alkenylation of pyridines have been developed, suggesting that the prop-1-en-2-yl group could potentially be introduced at a late stage in a synthetic sequence, or that the existing vinyl group could influence further substitutions on the ring. nsf.govresearchgate.netresearchgate.netchemrxiv.org
The combination of the amino and pyridine functionalities makes this compound a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. ekb.eg The reactivity of the vinyl group adds another layer of synthetic utility, allowing for transformations such as hydroboration-oxidation to introduce a hydroxyl group, or participation in cycloaddition reactions.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Functionality/Scaffold |
| 4-Amino Group | Acylation, Alkylation, Sulfonylation, Diazotization | Amides, Substituted Amines, Sulfonamides, Azo Compounds |
| Pyridine Nitrogen | N-Oxidation, Quaternization | Pyridine N-oxides, Pyridinium (B92312) Salts |
| Pyridine Ring | Electrophilic/Nucleophilic Aromatic Substitution | Further Substituted Pyridines |
| Prop-1-en-2-yl Group | Polymerization, Hydrogenation, Halogenation, Epoxidation, Hydroboration-Oxidation | Polymers, Isopropyl Group, Dihaloalkanes, Epoxides, Alcohols |
Role as a Ligand in Organometallic Catalysis
The pyridine nitrogen and the exocyclic amino group in this compound provide two potential coordination sites for metal ions, making it a candidate for use as a ligand in organometallic catalysis. Aminopyridine-based ligands have been successfully employed in a range of catalytic applications. researchgate.net The electronic properties of the pyridine ring, which can be tuned by substituents, influence the donor-acceptor properties of the ligand and, consequently, the activity and selectivity of the metal catalyst.
The presence of both a "hard" amine donor and a "softer" pyridine nitrogen donor could allow for the formation of stable chelate complexes with various transition metals. The steric bulk provided by the methyl and prop-1-en-2-yl groups can also play a crucial role in controlling the coordination environment around the metal center, which is a key factor in asymmetric catalysis.
While there is no direct literature on the use of this compound as a ligand, the broader class of aminopyridine ligands has been explored in various catalytic transformations, including polymerization and cross-coupling reactions. nih.gov The specific substitution pattern of this molecule could offer unique steric and electronic properties to a metal center, potentially leading to novel catalytic activities.
Precursor for Specialty Polymeric Materials and Functional Polymers
The prop-1-en-2-yl (isopropenyl) group is a readily polymerizable moiety. Vinylpyridines are known to undergo polymerization to produce poly(vinylpyridine)s, which have a range of applications, including as functional polymers for catalysis, drug delivery, and surface modification. ekb.eg The polymerization of this compound could lead to the formation of a novel functional polymer with pendant aminopyridine units.
Such a polymer would possess a high density of basic and nucleophilic sites, making it potentially useful as a polymeric catalyst or scavenger in organic synthesis. The aminopyridine moieties could also be quaternized to create cationic polymers, which have applications as flocculants, antibacterial agents, and in gene delivery. ekb.eg
The synthesis of copolymers by reacting this compound with other monomers, such as styrene (B11656) or acrylates, could allow for the fine-tuning of the physical and chemical properties of the resulting materials. researchgate.net For instance, copolymerization could be used to control the solubility, thermal stability, and mechanical properties of the polymer.
Table 2: Potential Polymer Architectures from this compound
| Polymerization Method | Monomers | Resulting Polymer Type | Potential Applications |
| Free Radical Polymerization | This compound | Homopolymer | Polymeric base, catalyst support, metal scavenger |
| Copolymerization | This compound + Styrene/Acrylates | Random or Block Copolymer | Tunable functional materials, coatings, adhesives |
| Post-polymerization Modification | Quaternization of the pyridine nitrogen | Cationic Polymer | Flocculants, antimicrobial materials, gene delivery vectors |
Intermediate in the Synthesis of Agrochemicals and Industrial Chemicals
Substituted pyridines are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides containing this heterocyclic core. acs.org The specific arrangement of functional groups in this compound makes it a plausible intermediate for the synthesis of novel agrochemicals. The 4-aminopyridine scaffold is known to be a key component in some biologically active molecules.
The various reactive handles on the molecule allow for its elaboration into more complex structures that could exhibit desirable biological activity. For example, the amino group could be derivatized to form ureas, thioureas, or sulfonamides, classes of compounds that are frequently found in agrochemical products. The prop-1-en-2-yl group could also be modified to introduce other functionalities that might enhance the efficacy or alter the mode of action of the resulting compound.
In the broader chemical industry, substituted pyridines serve as important intermediates for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The unique combination of functional groups in this compound could be leveraged to access novel chemical entities with valuable properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine, and how can reaction conditions be optimized?
- Methodology : Utilize catalytic systems such as Fe₂O₃@SiO₂/In₂O₃ (commonly employed in pyridine derivative synthesis) to enhance yield and selectivity. A stepwise approach includes:
Condensation : React pyridine precursors with prop-1-en-2-yl groups under nitrogen protection at 0–25°C .
Purification : Employ column chromatography (e.g., silica gel with 5–10% ethanol/dichloromethane) to isolate intermediates .
Characterization : Validate intermediates via IR (C=N stretching at ~1574 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.7 ppm) .
- Optimization : Adjust reaction time (e.g., 30 minutes to 24 hours) and stoichiometric ratios of reagents (e.g., LiAlH₄ for reduction steps) to minimize side products .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- ¹H/¹³C NMR :
- Expect aromatic protons in δ 7.5–8.7 ppm (pyridine ring) and allylic protons (prop-1-en-2-yl) at δ 5.2–6.1 ppm .
- Methyl groups adjacent to nitrogen (C4-amine) resonate at δ 2.1–2.5 ppm .
- IR Spectroscopy : Identify C=N (1574 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) stretches to confirm amine functionality .
- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of prop-1-en-2-yl group) .
Q. What purification techniques are effective for isolating this compound from complex mixtures?
- Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves polar impurities .
- Recrystallization : Use ethanol/water (80:20) at −20°C to obtain high-purity crystals .
- Supercritical CO₂ : For micronization, optimize pressure (10–15 MPa) and temperature (40–60°C) to enhance solubility and particle uniformity .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structure determination be resolved?
- Software Tools : Refine X-ray diffraction data using SHELXL (for small molecules) to resolve bond-length discrepancies (e.g., C–C bonds within ±0.002 Å tolerance) .
- Validation Metrics : Cross-check R-factor (<0.05) and data-to-parameter ratios (>15:1) to ensure model reliability .
- Twinning Analysis : Apply SHELXD for twinned crystals, especially if anomalous dispersion or pseudo-symmetry is observed .
Q. What experimental strategies can elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking Studies : Use AutoDock Vina to model binding affinities with targets like nicotinic acetylcholine receptors (nAChRs), focusing on π-π stacking (pyridine ring) and hydrogen bonding (C4-amine) .
- Kinetic Assays : Perform enzyme inhibition assays (e.g., IC₅₀ determination) using fluorogenic substrates to quantify activity .
- Thermodynamic Profiling : Measure ΔG and ΔH via isothermal titration calorimetry (ITC) to assess binding energetics .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
- QSAR Modeling : Train models with descriptors like logP, molar refractivity, and H-bond donor/acceptor counts to predict bioactivity .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic effects (e.g., charge distribution on the pyridine ring) .
- MD Simulations : Simulate solvation dynamics in aqueous or lipid bilayers to assess membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
